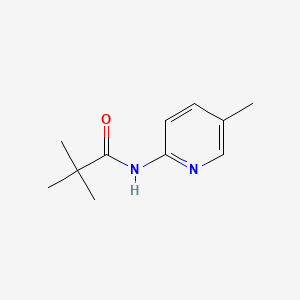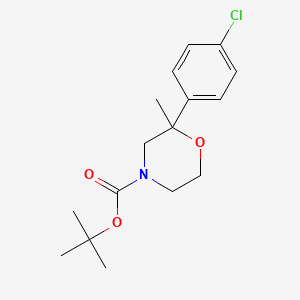
Butanenitrile, 4-(dichloromethylsilyl)-2-methyl-
Overview
Description
Butyronitrile, also known as butanenitrile or propyl cyanide, is a nitrile with the formula C3H7CN . This colorless liquid is miscible with most polar organic solvents .
Synthesis Analysis
Butyronitrile is prepared industrially by the ammoxidation of n-butanol: C3H7CH2OH + NH3 + O2 → C3H7CN + 3 H2O .Molecular Structure Analysis
The molecular formula of Butyronitrile is C4H7N . It has a molar mass of 69.107 g·mol−1 .Chemical Reactions Analysis
Butyronitrile is mainly used as a precursor to the poultry drug amprolium . It also has recognized use in the synthesis of Etifelmine .Physical And Chemical Properties Analysis
Butyronitrile has a sharp and suffocating odor . It has a density of 794 mg mL−1, a melting point of −111.90 °C, and a boiling point of 117.6 °C . It is soluble in water at 0.033 g/100 mL and is soluble in benzene. It is miscible in alcohol, ether, and dimethylformamide .Scientific Research Applications
Biotechnological Production of Chemicals
The biosynthesis of chemicals such as 1,2,4-butanetriol (BT), which shares structural similarities to the target compound due to the presence of a butane backbone, showcases the potential of utilizing microbial pathways for producing valuable chemical precursors from renewable resources. For example, engineered strains of Escherichia coli have been developed for the direct production of BT from glucose and xylose, demonstrating the viability of microbial synthesis for producing bulk chemicals from biomass (Li et al., 2014; Niu et al., 2003).
Catalysis and Synthesis
Research in the field of catalysis, particularly involving imidazole-based ionic liquids, suggests the utility of such compounds in facilitating various chemical reactions, including Knoevenagel condensations and the synthesis of pyran derivatives. These findings hint at the versatility of chemically modified butane derivatives in catalyzing diverse synthetic pathways, potentially including those relevant to butanenitrile, 4-(dichloromethylsilyl)-2-methyl- (Sharifi et al., 2019).
Material Science and Coordination Chemistry
The study of coordination polymers involving zinc-based structures with flexible ligands, such as butane-1,4-diyl derivatives, illustrates the role of butane backbones in constructing novel materials with potentially useful properties for applications in catalysis, separation, and electronic devices. This underscores the relevance of modifying butane derivatives for creating functional materials with tailored properties (Nobakht et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[dichloro(methyl)silyl]-2-methylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2NSi/c1-6(5-9)3-4-10(2,7)8/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEHRYVMJYAQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[Si](C)(Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60992098 | |
| Record name | 4-[Dichloro(methyl)silyl]-2-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60992098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanenitrile, 4-(dichloromethylsilyl)-2-methyl- | |
CAS RN |
71550-62-4 | |
| Record name | 4-(Dichloromethylsilyl)-2-methylbutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71550-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanenitrile, 4-(dichloromethylsilyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-[Dichloro(methyl)silyl]-2-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60992098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1H-Benzo[g]indole-3-carboxaldehyde](/img/structure/B1598970.png)
